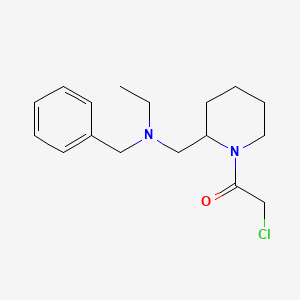

1-(2-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone

CAS No.:

Cat. No.: VC13447170

Molecular Formula: C17H25ClN2O

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25ClN2O |

|---|---|

| Molecular Weight | 308.8 g/mol |

| IUPAC Name | 1-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-2-chloroethanone |

| Standard InChI | InChI=1S/C17H25ClN2O/c1-2-19(13-15-8-4-3-5-9-15)14-16-10-6-7-11-20(16)17(21)12-18/h3-5,8-9,16H,2,6-7,10-14H2,1H3 |

| Standard InChI Key | CEQFEOLVDJLSRK-UHFFFAOYSA-N |

| SMILES | CCN(CC1CCCCN1C(=O)CCl)CC2=CC=CC=C2 |

| Canonical SMILES | CCN(CC1CCCCN1C(=O)CCl)CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Classification

The molecular formula of 1-(2-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone is C₁₇H₂₄ClN₂O, with a molecular weight of 294.82 g/mol . It belongs to the class of piperidine derivatives, which are widely studied for their pharmacological potential. Key structural components include:

-

A piperidine ring providing a rigid scaffold.

-

A benzyl-ethyl-amino-methyl group at position 2, contributing to lipophilicity and potential receptor interactions.

-

A chloroethanone moiety at position 1, enabling reactivity in nucleophilic substitutions.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

-

Piperidine Functionalization: Introduction of the benzyl-ethyl-amino-methyl group via nucleophilic substitution or reductive amination. For example, reacting 2-(aminomethyl)piperidine with benzyl bromide and ethyl iodide under basic conditions .

-

Acylation: Chloroacetylation of the piperidine nitrogen using chloroacetyl chloride in the presence of a base such as triethylamine .

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 65–75 | |

| Acylation | Chloroacetyl chloride, Et₃N, DCM | 80–85 |

Chemical Reactivity

The chloroethanone group undergoes nucleophilic substitution reactions, making the compound a versatile intermediate. For instance:

-

Amine displacement: Reaction with primary/secondary amines to form ethanone derivatives.

-

Reduction: Conversion of the ketone to a hydroxyl group using NaBH₄ or LiAlH₄ .

Physicochemical Properties

Physical State and Solubility

Spectroscopic Data

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch) .

-

¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, Ar-H), 3.85 (s, 2H, N-CH₂), 2.70–2.50 (m, 6H, piperidine-H) .

Biological Activity and Applications

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume